molecular formula C₂₃H₂₀O₆ B1141154 (+)-Angelmarin CAS No. 876384-53-1

(+)-Angelmarin

Cat. No. B1141154
M. Wt: 392.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of (+)-Angelmarin and its analogs has been developed using eco-friendly and efficient methods. One approach involves esterification and a Wittig reaction starting from columbianetin, facilitated by ZnO mediation (Liu et al., 2017). Another method reports a five-step, protecting group-free synthesis from cyclohexane-1,3-dione, leading to both (+)-columbianetin and subsequently to (+)-Angelmarin through Coster’s esterification procedure (Harris et al., 2011).

Molecular Structure Analysis

The molecular structure of (+)-Angelmarin is characterized by its coumarin backbone, which plays a crucial role in its biological activity. Its synthesis from columbianetin highlights the compound's structural complexity and the ingenuity required in its chemical synthesis.

Chemical Reactions and Properties

(+)-Angelmarin undergoes various chemical reactions, including esterification and Wittig reactions, which are pivotal in its synthesis. These reactions not only emphasize the compound's reactivity but also its potential for structural modification and the development of analogs with enhanced or diversified biological activities.

Physical Properties Analysis

While specific studies detailing the physical properties of (+)-Angelmarin such as melting point, solubility, and crystal structure are not directly cited, these properties would be intrinsic to understanding its chemical behavior and stability. Generally, the physical properties of coumarins can influence their pharmacokinetic characteristics and bioavailability.

Chemical Properties Analysis

The chemical properties of (+)-Angelmarin, including its reactivity and the formation of analogs, are critical for its biological activity. The ability to modify its structure and develop analogs provides a pathway for the exploration of its anticancer potential and the mechanisms underlying its selective cytotoxicity towards cancer cells under nutrient deprivation conditions (Magolan et al., 2012).

Scientific Research Applications

  • Anticancer and Antiausterity Activity :

    • Angelmarin exhibits potent anticancer and antiausterity activities, particularly showing selective cytotoxicity towards nutrient-deprived, resistant cancer cells. Studies have led to the identification of analogues of angelmarin, which could be developed as molecular probes to investigate the mode of action and biological targets of antiausterity compounds (Magolan et al., 2012).
    • It has shown high anti-austerity potency against the human pancreatic carcinoma cell line PANC-1. An efficient synthesis of angelmarin and its analogs has been developed, providing pathways for further investigation and application (Liu et al., 2017).
  • Synthesis and Structural Modification :

    • Research includes the development of a protecting group free synthesis of (±)-angelmarin, which allows for easier and more efficient production. Efforts have also been made to modify the synthesis for enantioselective production of angelmarin (Harris et al., 2011).
  • Cytotoxicity and Nutrient Deprivation :

    • Angelmarin has been identified as the primary compound responsible for preferential cytotoxicity against PANC-1 cancer cells under nutrient starvation conditions, with negligible cytotoxicity under nutrient-rich conditions. This indicates its potential as a targeted anticancer agent (Awale et al., 2006).
  • Evaluation of Analogues :

    • Various analogues of angelmarin have been synthesized and evaluated for their antiausterity activity against pancreatic cancer cells, leading to insights into potential novel treatments and understanding the role of functional groups in its activity (Farley et al., 2016).
  • Therapeutic Applications of Coumarin Compounds :

    • Coumarin compounds, including angelmarin, have shown a range of bioactive properties, such as anticancer, anti-inflammatory, and antioxidant effects. Angelmarin, in particular, has been noted for its cytotoxic effect in pancreatic cancer. These findings highlight the potential of angelmarin and related compounds in various therapeutic applications (Garg et al., 2020).

properties

IUPAC Name

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPULLITUOWRRPG-RXERPNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Angelmarin

Citations

For This Compound
1,390
Citations
S Awale, EMN Nakashima, SK Kalauni… - Bioorganic & medicinal …, 2006 - Elsevier
… In this paper, we report the structure elucidation of angelmarin (1) together with its … by angelmarin (1) in a concentration- as well as time-dependent manner. Cells exposed to angelmarin …
Number of citations: 108 www.sciencedirect.com
J Magolan, NBP Adams, H Onozuka… - …, 2012 - Wiley Online Library
Inspired by nature: Angelmarin is an anticancer natural product with potent antiausterity activity, that is, selective cytotoxicity towards nutrient-deprived, resistant cancer cells. Through …
J Magolan, MJ Coster - The Journal of Organic Chemistry, 2009 - ACS Publications
… In an effort to identify new antiausterity natural products, Kadota and co-workers reported the structure of (+)-angelmarin (1, Scheme 1), isolated by bioassay-guided fractionation of the CH 2 …
Number of citations: 56 pubs.acs.org
EBJ Harris, MG Banwell, AC Willis - Tetrahedron letters, 2011 - Elsevier
… Efforts to modify the synthesis so as to prepare angelmarin … The coumarin-containing natural product (+)-angelmarin (1) … nutrient and oxygen supplies, angelmarin represents a novel anti…
Number of citations: 24 www.sciencedirect.com
PA Ángel-Marín, H Cardona… - … de Ciencias Pecuarias, 2010 - scielo.org.co
Estimates of genetic diversity provide useful information on the genetic structure of animal populations, useful for the design of improvement strategies to impact traits of economic …
Number of citations: 19 www.scielo.org.co
H Jiang, Y Hamada - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
… Our synthesis of angelmarin contains a highly enantioselective epoxidation and an efficient copper-mediated esterification as the key steps. Our method is superior to the reported one …
Number of citations: 33 pubs.rsc.org
JC Sepúlveda, PA Ángel-Marín, A Toro… - Revista …, 2012 - revistas.udea.edu.co
The Senepol beef cattle breed was introduced into Colombia through the use of artificial insemination and embryo transfer from a small nucleus of animals. Objective: to estimate the …
Number of citations: 4 revistas.udea.edu.co
M Cerón-Muñoz, N Hurtado-Lugo… - … Research for Rural …, 2011 - repositorio.unesp.br
The test-day model is the preferred method for genetic evaluations in dairy cattle. For this study, 28372 test-day records of 1220 lactations from 1997 to 2009 were used. The (co)…
Number of citations: 3 repositorio.unesp.br
PA Ángel Marín, DA Agudelo Gómez… - Revista Lasallista de …, 2009 - scielo.org.co
Introduction. Lactation curves in milk cattle are now an important tool to select female animals with high genetic values, allowing the increase and optimization of milk production in herds…
Number of citations: 3 www.scielo.org.co
T Devji, C Reddy, C Woo, S Awale, S Kadota… - Bioorganic & medicinal …, 2011 - Elsevier
… , angelmarin, was isolated from the root of the Japanese medicinal plant, Angelica pubescens. Angelmarin … Given the potential of angelmarin in pancreatic cancer chemotherapy, our …
Number of citations: 145 www.sciencedirect.com

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